Product packaging for Linzagolix Choline(Cat. No.:CAS No. 1321816-57-2)

Linzagolix Choline

Cat. No.: B608583
CAS No.: 1321816-57-2
M. Wt: 611.6 g/mol
InChI Key: IAIVRTFCYOGNBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Linzagolix choline is the choline salt form of linzagolix, a novel, non-peptide, and orally bioavailable small molecule that functions as a selective gonadotropin-releasing hormone (GnRH) receptor antagonist . By competitively inhibiting the GnRH receptor in the anterior pituitary gland, it blocks the endogenous signaling of the hypothalamic-pituitary-gonadal (HPG) axis . This mechanism leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release, subsequently reducing the ovarian production of sex hormones like estradiol and progesterone . The choline salt formulation is designed to improve the compound's oral bioavailability and pharmacokinetic profile, making it a valuable tool for preclinical research . The primary research value of this compound lies in the study of estrogen-dependent physiological and pathological processes. It has been extensively investigated in models of uterine fibroids (leiomyomas) and endometriosis, conditions whose growth is driven by estrogen . Its use allows researchers to explore the effects of controlled hormonal suppression on cell proliferation, apoptosis, and inflammatory pathways in these contexts. Furthermore, its flexible dosing enables the study of both partial and full estrogen suppression, providing a versatile platform for investigating the role of specific hormone thresholds in disease progression and symptomology . Beyond gynecological research, this compound presents opportunities for studying the HPG axis in other hormone-sensitive conditions and in the development of new therapeutic strategies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28F3N3O8S B608583 Linzagolix Choline CAS No. 1321816-57-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1321816-57-2

Molecular Formula

C27H28F3N3O8S

Molecular Weight

611.6 g/mol

IUPAC Name

3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy]-2-fluoro-4-methoxyphenyl]-2,4-dioxo-1H-thieno[3,4-d]pyrimidine-5-carboxylate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C22H15F3N2O7S.C5H14NO/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30;1-6(2,3)4-5-7/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

IAIVRTFCYOGNBW-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Linzagolix choline; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

GnRH Receptor Binding Characteristics of Linzagolix (B1675553) Choline (B1196258)

The therapeutic effects of linzagolix are initiated by its specific binding to GnRH receptors in the pituitary. This interaction is characterized by competitive inhibition, high selectivity, and potent affinity.

Linzagolix functions as a selective, competitive antagonist of the GnRH receptor. drugbank.com It binds to GnRH receptors in the pituitary gland, directly competing with endogenous GnRH. dovepress.com This competitive binding blocks the receptor, thereby inhibiting the downstream signaling cascade that is normally initiated by the native hormone. drugbank.com The consequence of this inhibition is a rapid and dose-dependent suppression of the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). researchgate.netdovepress.com This immediate blockade of receptor activity contrasts with GnRH agonists, which initially cause a surge in gonadotropins before receptor desensitization occurs. patsnap.com The reduction in LH and FSH levels leads to a subsequent decrease in the production of ovarian sex hormones, such as estradiol (B170435) and progesterone (B1679170). nih.gov

Preclinical studies have established linzagolix as a highly potent and selective antagonist of the GnRH receptor. dovepress.com The selective nature of its binding to the GnRH receptor minimizes off-target effects, which represents an improvement over hormonal therapies that may lack receptor specificity. patsnap.com This specificity is crucial for its mechanism of action. patsnap.com As a non-peptide molecule, linzagolix's structure allows it to avoid certain off-target activities, such as the histamine (B1213489) release in mast cells that can be associated with some peptide-based antagonists. This selectivity may contribute to a reduction in side effects that are typically linked with broader hormonal suppression caused by less specific treatments. loncompharm.com

The binding affinity of linzagolix for the GnRH receptor has been quantified in various in vitro systems. Studies have demonstrated a high affinity for the human GnRH receptor, with a reported inhibitory constant (Ki) of 27.4 nM. nih.gov The antagonistic action on human GnRH receptors was further shown to be concentration-dependent, with a half-maximal inhibitory concentration (IC50) value of 36.7 nM. nih.gov This potency is comparable to that of the peptide GnRH antagonist, cetrorelix (B55110). researchgate.netnih.govnih.gov The affinity of linzagolix has also been assessed for GnRH receptors from other species, which are used in non-clinical pharmacological and toxicological assessments.

Binding Affinity and Inhibitory Concentration of Linzagolix
ParameterSpeciesValueReference
Ki (Inhibitory Constant)Human27.4 nM nih.gov
Ki (Inhibitory Constant)Cynomolgus Monkey75.2 nM
Ki (Inhibitory Constant)Rat274 nM
IC50 (Inhibitory Concentration)Human36.7 nM nih.gov

Intracellular Signaling Cascades Triggered by GnRH Receptor Antagonism

By blocking the GnRH receptor, linzagolix effectively halts the intracellular signaling pathways that are normally responsible for gonadotropin synthesis and secretion. This includes the modulation of G-protein coupling and the prevention of calcium mobilization.

The GnRH receptor is a G protein-coupled receptor (GPCR) that predominantly couples with Gαq/11 proteins. nih.govpnas.org When endogenous GnRH binds to the receptor, it activates the Gαq/11 subunit. sci-hub.se This activation, in turn, stimulates phospholipase Cβ (PLCβ), which leads to the generation of second messengers like inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). unimi.it These messengers are critical for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, culminating in the synthesis and secretion of LH and FSH. sci-hub.se Linzagolix, by acting as a competitive antagonist, prevents the initial activation of the GnRH receptor, thereby blocking its coupling to Gαq/11 and halting this entire downstream signaling cascade.

A key consequence of GnRH receptor activation via the Gαq/11 pathway is an increase in intracellular calcium ([Ca2+]i) levels within pituitary gonadotrophs. pnas.orgfrontiersin.org This process involves an initial release of calcium from intracellular stores (the endoplasmic reticulum) mediated by IP3, followed by a sustained influx of extracellular calcium through voltage-sensitive channels. nih.gov This rise in [Ca2+]i is a critical trigger for the exocytosis and release of gonadotropins. frontiersin.org

Linzagolix has been shown to dose-dependently inhibit this GnRH-stimulated calcium flux. nih.gov In vitro studies demonstrated that linzagolix inhibited the GnRH-stimulated Ca2+ flux with an IC50 value of 36.7 nmol/L, an activity level comparable to the established peptide antagonist cetrorelix. nih.gov By blocking the initial receptor activation, linzagolix prevents the generation of IP3 and thereby abolishes both the mobilization of calcium from internal stores and the subsequent influx of extracellular calcium, effectively decoupling the stimulus from the secretory response. nih.gov

Influence on Protein Kinase C (PKC) Pathway Activation

The canonical signaling pathway for the gonadotropin-releasing hormone receptor (GnRHR) in pituitary gonadotrope cells is primarily mediated through its coupling to the Gαq/11 class of G-proteins. oup.com The binding of endogenous GnRH to its receptor initiates a conformational change that activates Gαq/11, which in turn stimulates the enzyme phospholipase C (PLC). oup.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). oup.com

DAG is the crucial endogenous activator for conventional and novel isoforms of Protein Kinase C (PKC). oup.com The activation of PKC is a pivotal step that propagates the GnRH signal downstream, leading to various cellular responses, including the activation of other kinase cascades. oup.com

Linzagolix exerts its influence by acting as a competitive antagonist at the GnRH receptor. drugbank.compatsnap.comnih.gov By binding to the receptor, it prevents the endogenous ligand, GnRH, from initiating the signaling cascade. This blockade at the apex of the pathway effectively prevents the activation of the Gαq/11 protein and, consequently, the stimulation of phospholipase C. As a result, the generation of DAG is inhibited, which leads to a lack of PKC pathway activation. Therefore, the primary mechanism by which Linzagolix influences the PKC pathway is through direct, upstream inhibition of the GnRH receptor, thereby preventing the signal transduction required for PKC activation.

Effects on Mitogen-Activated Protein Kinases (MAPKs) in Cellular Models

The activation of the GnRH receptor in pituitary gonadotrope cellular models, such as αT3-1 and LβT2 cells, stimulates multiple Mitogen-Activated Protein Kinase (MAPK) pathways. bioscientifica.comoup.com These cascades, which include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are critical for transducing signals from the cell surface to the nucleus to regulate gene expression, including the synthesis of gonadotropin subunits. bioscientifica.comnih.gov

The activation of these MAPK pathways is largely dependent on upstream signals, including those generated by the PKC pathway. oup.comoup.com Studies in αT3-1 pituitary cells have demonstrated that GnRH-induced activation of the p38 MAPK pathway is dependent on PKC. oup.com Similarly, ERK activation by GnRH is also partially mediated by PKC. oup.com

As a GnRH receptor antagonist, Linzagolix blocks the initial signal required for the activation of these downstream kinase cascades. By preventing GnRH binding, Linzagolix inhibits the PKC-dependent signaling necessary for the phosphorylation and activation of ERK and p38 MAPKs in gonadotrope cells. oup.comoup.com Transcriptomic analysis of human prostate cells treated with the GnRH antagonist degarelix (B1662521) also indicated that the MAPK pathway was one of the key biological processes affected. plos.org While some studies on GnRH antagonists in different cell types (e.g., decidual stromal cells) have shown activation of MAPK pathways, the effect in pituitary gonadotropes—the target for gonadotropin suppression—is inhibitory. oup.com The action of Linzagolix at the pituitary GnRH receptor prevents the signal propagation that leads to the activation of the ERK, JNK, and p38 MAPK subfamilies.

Molecular Basis for Suppressing Gonadotropin Secretion

Linzagolix directly modulates the hypothalamic-pituitary-gonadal axis by competitively binding to GnRH receptors located on the surface of gonadotrope cells in the anterior pituitary gland. drugbank.comtargetmol.com This action forms the molecular basis of its ability to suppress the secretion of the two primary gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). patsnap.com

Inhibition of Luteinizing Hormone (LH) Release Mechanisms

The release of LH is triggered by the pulsatile secretion of GnRH from the hypothalamus, which binds to and activates GnRH receptors on pituitary gonadotropes. oup.com Linzagolix, as a competitive antagonist, occupies these receptors without activating them. patsnap.comnih.gov This competitive inhibition prevents endogenous GnRH from binding and initiating the intracellular signaling pathways (including PKC and MAPK activation) that lead to the synthesis and secretion of LH. oup.comoup.com The result is an immediate and sustained suppression of LH release from the pituitary gland. mdpi.com

Dose-Dependent Pharmacodynamic Effects at the Cellular Level

The pharmacodynamic effects of Linzagolix at the cellular level are characterized by a distinct dose-dependent response. This allows for a tunable suppression of the hypothalamic-pituitary-gonadal axis, from partial to full suppression, based on the degree of GnRH receptor blockade. nih.govportico.org

In vitro studies have quantified this dose-dependent effect. Linzagolix was shown to inhibit GnRH-stimulated intracellular calcium flux with a half-maximal inhibitory concentration (IC50) of 36.7 nmol/L, an activity level comparable to the peptide GnRH antagonist cetrorelix.

This dose-dependency is also evident in preclinical and clinical research. In ovariectomized cynomolgus monkeys, orally administered Linzagolix produced a dose-dependent suppression of serum LH concentrations at doses above 1 mg/kg. nih.gov Human clinical studies further confirm these cellular effects, where different oral doses result in varying levels of hormonal suppression. This reflects the extent of GnRH receptor antagonism at the pituitary level. For instance, a 200 mg dose typically results in full suppression of serum estradiol, whereas a 100 mg dose achieves partial suppression. drugbank.comportico.org

Table 1: Dose-Dependent Inhibition by Linzagolix An interactive data table.

Parameter Concentration / Dose Observed Effect Source
In Vitro Cellular Activity
GnRH-Stimulated Ca2+ Flux Inhibition (IC50) 36.7 nmol/L Half-maximal inhibition in cellular assays
In Vivo Animal Model (Cynomolgus Monkey)
Serum LH Suppression >1 mg/kg Dose-dependent suppression of Luteinizing Hormone nih.gov
Human Clinical Studies (Hormone Suppression)
Estradiol Suppression (Median) 200 mg Full suppression (< 20 pg/mL) drugbank.comnih.gov
Estradiol Suppression (Median) 100 mg Partial suppression (in the range of 20-60 pg/mL) drugbank.comnih.gov
Progesterone Suppression 200 mg Levels ≤3.1 ng/mL in 83% of women drugbank.com
Progesterone Suppression 100 mg Levels ≤3.1 ng/mL in 68% of women drugbank.com

Preclinical Pharmacological Investigations

In Vitro Studies of Hormonal Regulation

In vitro studies have been crucial in characterizing the specific interaction of linzagolix (B1675553) with its molecular target. These investigations confirm its activity as a potent and selective GnRH receptor antagonist.

CompoundAssayTargetIC50 ValueSource
LinzagolixGnRH-stimulated Ca2+ flux inhibitionHuman GnRH receptor36.7 nmol/L nih.gov
Cetrorelix (B55110)GnRH-stimulated Ca2+ flux inhibitionHuman GnRH receptor19.9 nmol/L nih.gov

Similar to estradiol (B170435), the reduction of progesterone (B1679170) is a direct consequence of linzagolix's antagonism of the GnRH receptor and subsequent suppression of the gonadotropins that regulate ovarian function. nih.goveuropa.eu By inhibiting the hypothalamic-pituitary-gonadal axis, linzagolix leads to a dose-dependent decrease in circulating progesterone concentrations. nih.goveuropa.eu This effect has been consistently observed across preclinical and clinical development, confirming the compound's ability to modulate this key ovarian hormone. europa.eu

In Vivo Animal Model Studies

Animal models have been instrumental in evaluating the pharmacological effects of linzagolix on the reproductive system, demonstrating its efficacy in suppressing hormone production and modulating reproductive cycles.

Studies in female rat models have demonstrated the significant impact of linzagolix on the reproductive axis. Due to its mechanism of action, linzagolix was shown to prevent conception and reduce implantation in fertility studies. europa.eueuropa.eu In a rat model of endometriosis, where endometrial tissue was transplanted, linzagolix administration significantly reduced the volume of the resulting cysts compared to controls. nih.gov This suppressive effect on endometrial growths is attributed to its ability to cause a sustained inhibition of estradiol (E2) secretion. nih.gov Further studies in a rat model of Polycystic Ovary Syndrome (PCOS) showed that linzagolix treatment improved ovarian dysfunction. researchgate.net

Animal ModelFindingSource
Female Rat Fertility ModelPrevented conception and reduced implantation. europa.eu, europa.eu
Rat Endometriosis ModelSignificantly decreased endometrial cyst volumes via sustained E2 suppression. nih.gov
Rat Polycystic Ovary Syndrome (PCOS) ModelImproved ovarian dysfunction. researchgate.net

Pharmacological investigations in cynomolgus monkeys provided further evidence of linzagolix's potent suppressive effects. In ovariectomized cynomolgus monkeys, orally administered linzagolix immediately suppressed serum luteinizing hormone (LH) concentrations in a dose-dependent manner. nih.gov This inhibition correlated with the serum concentrations of linzagolix. nih.gov A maximum reduction in LH levels of approximately 80% from baseline was observed, with suppression persisting for 24 hours or more at higher doses. nih.gov The suppression of gonadotropins directly leads to a reduction in estrogen levels.

Animal ModelObservationDetailsSource
Ovariectomized Cynomolgus MonkeysDose-dependent suppression of serum LHSuppression observed at doses over 1 mg/kg. nih.gov
Maximum reduction of ≈80% from baseline; suppression persisted ≥24h with 25–100 mg/kg doses. nih.gov

Studies in intact female cynomolgus monkeys demonstrated the effect of linzagolix on the natural hormonal cycles. Repeated oral administration of linzagolix suppressed the cyclic surges of serum estradiol and LH that characterize the menstrual cycle. nih.govresearchgate.net This hormonal suppression resulted in the cessation or prolongation of menstrual cycles. nih.gov The extent of menstrual cycle arrest was correlated to serum linzagolix concentrations. europa.eu Importantly, these effects were reversible; following the end of the administration period, all animals that had experienced arrested menstrual cycles showed a recovery of normal hormone secretion and a resumption of regular menstrual cycles. nih.govresearchgate.net

Animal ModelObservationDetailsSource
Intact Female Cynomolgus MonkeysSuppression of hormone surges and modulation of menstrual cyclePartially blocked GnRH signaling (cyclic surges of estradiol and LH). nih.gov
Ceased or prolonged menstrual cycles. nih.gov
Reversibility of EffectsHormone secretion and regular menstrual cycles resumed within one cycle after treatment withdrawal. nih.gov, researchgate.net, nih.gov

Preclinical Efficacy in Animal Models of Hormone-Dependent Conditions (e.g., experimental endometriosis model rats, benign prostatic hyperplasia animal models)

Experimental Endometriosis Model Rats In a rat model of experimental endometriosis, created by autologous transplantation of endometrial tissue, linzagolix demonstrated significant efficacy. elmerjournals.comelmerjournals.com Administration of linzagolix at doses of 50 mg/kg or higher resulted in a substantial decrease in the volume of endometrial implants or cysts compared to the control group. elmerjournals.comelmerjournals.comeuropa.eunih.gov The mechanism behind this reduction is attributed to the suppression of gonadotropin-releasing hormone (GnRH) signaling, which in turn lowers serum estradiol (E2) levels. nih.gov The suppressive effect of linzagolix on cyst volume was found to be more potent at lower doses when compared to dienogest, another treatment for endometriosis. nih.gov A study noted that the effective free concentration of linzagolix for this effect was approximately 1 μmol/L in these rat models. nih.gov

Benign Prostatic Hyperplasia (BPH) Animal Models The efficacy of linzagolix has also been evaluated in animal models for benign prostatic hyperplasia (BPH). researchgate.netnih.gov Studies were conducted using dogs and rats with normal prostates, as well as dogs diagnosed with prostatic hyperplasia. researchgate.netnih.gov In these models, linzagolix administration led to a reduction in serum luteinizing hormone and testosterone (B1683101) levels. researchgate.netnih.gov This hormonal suppression resulted in a decreased prostate weight. researchgate.netnih.gov One study involving BPH-affected dogs showed that a 5 mg/kg daily dose of linzagolix for four weeks resulted in a 41% reduction in prostate weight compared to the control group. mdpi.com Interestingly, the suppression of prostate weight occurred without complete depletion of testosterone, suggesting the possibility of an optimal therapeutic testosterone level for managing BPH. researchgate.netnih.gov

Table 1: Summary of Linzagolix Preclinical Efficacy in Hormone-Dependent Animal Models

Animal ModelConditionKey FindingsReference
RatExperimental EndometriosisSignificant reduction in endometrial cyst volume at doses ≥50 mg/kg. elmerjournals.comelmerjournals.comeuropa.eu elmerjournals.comelmerjournals.comeuropa.eu
Dog (BPH-affected)Benign Prostatic Hyperplasia41% reduction in prostate weight after 4 weeks of treatment (5 mg/kg SID). mdpi.com mdpi.com
Rat and DogBenign Prostatic HyperplasiaReduced serum luteinizing hormone and testosterone; suppressed prostate weight. researchgate.netnih.gov researchgate.netnih.gov

Restoration of Hormonal Function Following Cessation of Administration in Animal Models

Preclinical studies in animal models have demonstrated the reversibility of the effects of linzagolix upon cessation of treatment. researchgate.net In intact female cynomolgus monkeys, repeated administration of linzagolix led to the suppression of hormone surges and the cessation or prolongation of menstrual cycles. nih.govresearchgate.net However, following the end of the administration period, all animals that had experienced arrested menstrual cycles showed a recovery of hormone secretion and a return to regular menstrual cycles. europa.eunih.govresearchgate.net The resumption of gonadal hormone secretion and regular cycles occurred within one cycle after linzagolix administration was withdrawn. researchgate.netnih.gov This rapid reversibility is a key characteristic of GnRH antagonists. researchgate.net

Preclinical Pharmacodynamics and Dose-Response Relationships in Animal Models

Linzagolix is a selective, non-peptide small molecule antagonist of the gonadotrophin-releasing hormone (GnRH) receptor. researchgate.netnih.gov Its primary pharmacodynamic effect is the competitive binding to and blocking of GnRH receptors in the pituitary gland. researchgate.netnih.gov This action modulates the hypothalamic-pituitary-gonadal axis, inhibiting the GnRH-stimulated signaling that would normally lead to the production and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov The inhibition of LH and FSH secretion subsequently leads to a dose-dependent reduction in the production of sex hormones, such as estradiol and progesterone in females and testosterone in males. nih.gov

The dose-response relationship of linzagolix has been characterized in various animal models.

In ovariectomized cynomolgus monkeys , oral administration of linzagolix resulted in a dose-dependent suppression of serum LH levels. nih.govnih.gov Doses over 1 mg/kg immediately suppressed serum LH, with the degree of inhibition correlating with serum linzagolix concentrations. nih.govresearchgate.net At doses between 1-25 mg/kg, a dose-dependent suppression of LH was observed 8 hours after administration. nih.gov With higher doses (25-100 mg/kg), a maximum reduction in LH levels of approximately 80% from baseline was seen at 8 hours, and this suppression was sustained for at least 24 hours. nih.gov In contrast, LH levels in animals that received doses below 10 mg/kg recovered after 24 hours. nih.gov

In intact female cynomolgus monkeys , twice-daily oral administration of linzagolix at 10 mg/kg partially blocked GnRH signaling, observed as cyclic surges of serum estradiol and LH. researchgate.netnih.gov A full blockade of this signaling was achieved with higher doses of 25 or 50 mg/kg administered twice daily. researchgate.netnih.gov The extent of hormone surge suppression and menstrual cycle arrest was correlated to serum concentrations of linzagolix. europa.eu

In male rats and dogs , linzagolix reduced serum LH and testosterone levels, demonstrating its effect on the male reproductive axis. researchgate.netnih.gov

Table 2: Dose-Response Effects of Linzagolix in Animal Models

Animal ModelDosePharmacodynamic EffectReference
Ovariectomized Cynomolgus Monkey>1 mg/kgImmediate, dose-dependent suppression of serum LH. nih.govresearchgate.net nih.govresearchgate.net
Ovariectomized Cynomolgus Monkey25-100 mg/kg~80% maximum reduction in LH levels at 8 hours, persisting ≥24 hours. nih.gov nih.gov
Intact Female Cynomolgus Monkey10 mg/kg (twice daily)Partial blockade of cyclic estradiol and LH surges. researchgate.netnih.gov researchgate.netnih.gov
Intact Female Cynomolgus Monkey25 or 50 mg/kg (twice daily)Full blockade of cyclic estradiol and LH surges. researchgate.netnih.gov researchgate.netnih.gov
Rat (Endometriosis Model)≥50 mg/kgSignificant decrease in endometrial cyst volume. nih.gov nih.gov

Metabolic Pathways and Analytical Research Methodologies Preclinical/research Focus

Preclinical Metabolic Fate and Biotransformation Pathways

The preclinical assessment of a drug candidate's metabolic fate is crucial for understanding its disposition within a biological system. For linzagolix (B1675553), these investigations have centered on its biotransformation in hepatic systems and the characterization of its resulting metabolites.

In vitro studies using human liver microsomes, a key component of preclinical research, have been instrumental in elucidating the metabolic pathways of linzagolix. The biotransformation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.

The primary route of biotransformation for linzagolix is O-demethylation, leading to the formation of two major metabolites, identified as KP017 and KP046.

KP017 : The formation of this demethylated metabolite is mediated predominantly by the CYP2C9 enzyme.

KP046 : This second demethylated metabolite is formed through the action of multiple enzymes, primarily CYP2C8, CYP2C9, and CYP3A4.

Despite the identification of these metabolic pathways, studies have shown that the unchanged parent drug, linzagolix, remains the predominant circulating component in plasma and the major component found in urine. Plasma metabolites of linzagolix account for less than 10% of the total drug-related exposure, indicating that a significant portion of the drug is not extensively metabolized before elimination.

MetaboliteMetabolic ReactionPrimary Responsible CYP Enzymes
KP017O-demethylationCYP2C9
KP046O-demethylationCYP2C8, CYP2C9, CYP3A4

In Vitro Studies of Drug-Enzyme and Drug-Transporter Interactions Relevant to Research

Understanding the potential for a drug to interact with metabolic enzymes and transporters is a critical aspect of preclinical research, as it helps predict potential drug-drug interactions.

In vitro investigations and clinical studies have been conducted to assess the potential of linzagolix to either induce (increase the production of) or inhibit (block the activity of) key CYP enzymes.

Enzyme Induction : Research has shown that linzagolix does not cause any meaningful induction of CYP3A4. nih.gov This is a significant finding, as CYP3A4 is responsible for the metabolism of a large number of common medications, suggesting a lower risk of linzagolix altering the clearance of co-administered drugs metabolized by this pathway.

Enzyme Inhibition : As linzagolix itself is a substrate for CYP2C8 and CYP2C9, there is a theoretical potential for competitive inhibition with other drugs that are also metabolized by these enzymes. Preclinical assessments suggest that caution may be warranted when linzagolix is co-administered with CYP2C8 substrates that have a narrow therapeutic window.

Interaction TypeEnzymeFindingImplication
InductionCYP3A4No meaningful induction observed. nih.govLow risk of decreasing the efficacy of co-administered CYP3A4 substrates.
InhibitionCYP2C8 / CYP2C9Linzagolix is a substrate; potential for competitive inhibition exists.Potential to affect the metabolism of other drugs that are substrates of these enzymes.

Solute carrier (SLC) transporters are membrane proteins that govern the passage of substances into and out of cells, playing a key role in drug absorption and disposition. Preclinical studies have investigated the interaction of linzagolix with certain SLC transporters, such as the organic anion-transporting polypeptides (OATP). The available data indicate that linzagolix has no known interactions with the OATP1B1 and OATP1B3 transporter pathways. nih.gov

Analytical Techniques for Linzagolix Choline (B1196258) Quantification in Research Samples

Accurate and reliable quantification of drug concentrations in research samples is fundamental to pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is a primary technique used for the analysis of linzagolix.

A specific, stability-indicating HPLC method has been developed and validated for the quantification of linzagolix. This method is crucial for assessing the purity and concentration of the compound in various formulations and biological matrices during research and development. Key parameters of a reported method include the use of a C18 column and a specific mobile phase composition to achieve effective separation. The method's specificity was confirmed by demonstrating no interference from tablet excipients or degradation products at the retention time of linzagolix.

For the analysis of metabolites in biological samples such as plasma or urine, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, allowing for the precise quantification of both the parent drug and its metabolites. researchgate.net

ParameterSpecification
Analytical TechniqueHigh-Performance Liquid Chromatography (HPLC)
Stationary Phase (Column)C18 Column
DetectionUV or Mass Spectrometry (MS)
Key Validation ParametersSpecificity, Linearity, Accuracy, Precision

Methodologies for Measuring Plasma Concentrations in Animal Studies

In preclinical animal studies, particularly those involving pharmacokinetic assessments, the accurate measurement of linzagolix choline concentrations in plasma is crucial. The primary analytical technique for this purpose is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method offers high sensitivity, selectivity, and throughput, which are essential for analyzing the complex biological matrix of plasma. While specific validated methods for linzagolix in animal plasma are not extensively detailed in publicly available literature, the methodology can be inferred from standard practices for similar small molecule drugs and other gonadotropin-releasing hormone (GnRH) antagonists.

A typical UPLC-MS/MS method for quantifying linzagolix in animal plasma, such as from cynomolgus monkeys, would involve several key steps:

Sample Preparation: The initial step is the extraction of linzagolix from the plasma matrix. A common and efficient method is protein precipitation. arabjchem.org This involves adding a solvent like acetonitrile (B52724) to the plasma sample, which denatures and precipitates plasma proteins. arabjchem.org After vortexing and centrifugation, the clear supernatant containing linzagolix is collected for analysis. arabjchem.org

Chromatographic Separation: The extract is then injected into a UPLC system. A reverse-phase C18 column is typically used for separation. arabjchem.org A gradient elution with a mobile phase consisting of an aqueous component (like water with a small amount of formic acid to improve peak shape) and an organic component (such as acetonitrile) is employed to separate linzagolix from other endogenous plasma components. arabjchem.org

Mass Spectrometric Detection: Following chromatographic separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source in positive ion mode is generally used to ionize the linzagolix molecules. researchgate.net Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.net This involves monitoring a specific precursor-to-product ion transition for linzagolix, which provides high selectivity and reduces background noise. A stable isotope-labeled internal standard is often used to ensure accuracy and precision.

The validation of such a bioanalytical method would be performed according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, recovery, and stability under various conditions. researchgate.net For instance, in studies with other GnRH antagonists like elagolix (B1671154), a UPLC-MS/MS method demonstrated excellent linearity over a concentration range of 1–2000 ng/mL in rat plasma. arabjchem.orgresearchgate.net

Table 1: Representative UPLC-MS/MS Parameters for GnRH Antagonist Quantification in Animal Plasma

Parameter Typical Condition
Instrumentation UPLC system coupled to a triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Column Reverse-phase C18
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Gradient
Sample Preparation Protein Precipitation with Acetonitrile

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Detection and Quantification in In Vitro Cellular Assays

In the context of in vitro cellular assays designed to assess the pharmacological activity of linzagolix, the primary focus is not on the direct quantification of linzagolix within the assay system itself. Instead, these assays are designed to measure the biological response to known concentrations of the compound. The quantification of linzagolix is performed beforehand when preparing the stock and working solutions that are added to the cell cultures.

The efficacy of linzagolix as a GnRH antagonist is typically evaluated in cell-based assays that measure the downstream signaling events following GnRH receptor activation. Common types of assays include:

Calcium Flux Assays: The GnRH receptor is a G-protein coupled receptor that, upon activation, triggers an increase in intracellular calcium levels. nih.gov Calcium flux assays use fluorescent dyes that are sensitive to calcium concentrations. eurofinsdiscovery.com When linzagolix is present, it competitively binds to the GnRH receptor, preventing the GnRH-stimulated influx of calcium. nih.gov The resulting change in fluorescence is measured using a fluorometric plate reader, and the inhibitory effect of linzagolix can be quantified. eurofinsdiscovery.com For example, in vitro, linzagolix has been shown to inhibit GnRH-stimulated Ca2+ flux in a dose-dependent manner. nih.gov

Reporter Gene Assays: These assays utilize a cell line that has been genetically modified to express a reporter gene (such as luciferase) under the control of a promoter that is responsive to GnRH receptor signaling. nih.gov When GnRH activates its receptor, it initiates a signaling cascade that leads to the expression of the reporter gene, producing a measurable signal (e.g., light in the case of luciferase). nih.gov The antagonistic activity of linzagolix is determined by its ability to inhibit this GnRH-induced reporter gene expression in a dose-dependent manner. nih.gov

In these assays, a dose-response curve is generated by exposing the cells to a range of linzagolix concentrations. From this curve, key parameters such as the half-maximal inhibitory concentration (IC50) can be determined. For linzagolix, the IC50 against the human GnRH receptor for inhibiting Ca2+ flux was found to be 36.7 nmol/L. nih.gov

Table 2: Common In Vitro Cellular Assays for Characterizing Linzagolix Activity

Assay Type Principle Measured Response Key Parameter
Calcium Flux Assay Inhibition of GnRH-stimulated increase in intracellular calcium. Change in fluorescence intensity. IC50

| Reporter Gene Assay | Inhibition of GnRH-induced expression of a reporter gene (e.g., luciferase). | Change in luminescence or other reporter signal. | IC50 |

Comparative Preclinical Studies and Receptor Specificity

Comparison of GnRH Receptor Binding and Antagonism with Other Non-Peptide Antagonists (e.g., Elagolix (B1671154), Relugolix) in Preclinical Models

Linzagolix (B1675553) is an orally administered, non-peptide, small-molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor. patsnap.comresearchgate.net Its mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, which inhibits the downstream signaling cascade responsible for the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govpatsnap.comdrugbank.com This mode of action is shared with other oral non-peptide GnRH antagonists, including elagolix and relugolix. oup.comnih.gov All three compounds—linzagolix, elagolix, and relugolix—function by blocking the endogenous GnRH from binding to its receptor, thereby leading to a rapid, dose-dependent reduction in gonadotropin and circulating estrogen levels. oup.comnih.govpatsnap.com

Preclinical studies have established linzagolix as a highly potent and selective antagonist of the human GnRH receptor. nih.govresearchgate.net In vitro pharmacological characterization demonstrated its high affinity for the human GnRH receptor, with a reported Ki value of 27.4 nM. europa.eu Elagolix is described as a novel, orally bioavailable, competitive non-peptide GnRH receptor antagonist and is the most studied drug of its class in the context of benign gynecological diseases. tandfonline.com Relugolix is also a potent and selective oral non-peptide antagonist for the human GnRH receptor. medcraveonline.com While direct comparative studies in a single report are limited, the available preclinical data highlight the high-affinity binding and competitive antagonism characteristic of this class of compounds.

Comparative Preclinical Data of Non-Peptide GnRH Antagonists

CompoundDescriptionReported Preclinical Receptor Binding/Inhibition DataReference
LinzagolixOral, non-peptide, selective GnRH receptor antagonist.Ki: 27.4 nM (human GnRH receptor) IC50: 36.7 nmol/L (inhibition of GnRH-stimulated Ca2+ flux) europa.eu
ElagolixOral, non-peptide, competitive GnRH receptor antagonist.Selected as a clinical compound based on high antagonist potency and good oral bioavailability. mdpi.com
RelugolixOral, non-peptide, selective GnRH receptor antagonist.Effective in inducing a dose-dependent decrease in menstrual blood loss and fibroid volume. researchgate.net

Comparative Analysis with Peptide-Based GnRH Antagonists (e.g., Cetrorelix) Regarding Receptor Interaction

The interaction of linzagolix with the GnRH receptor has been compared to that of peptide-based antagonists like cetrorelix (B55110) in preclinical research. researchgate.net Linzagolix was found to inhibit GnRH-stimulated signaling in a manner comparable to cetrorelix. researchgate.net A key study measuring the inhibition of GnRH-stimulated calcium flux in vitro reported an IC₅₀ value of 36.7 nmol/L for linzagolix, which was comparable to the IC₅₀ of 19.9 nmol/L for cetrorelix. researchgate.net This demonstrates that despite the significant structural differences between the small-molecule, non-peptide linzagolix and the larger peptide-based cetrorelix, both achieve potent functional antagonism at the receptor level.

The binding site for non-peptide antagonists is believed to partially overlap with the binding site of the endogenous GnRH peptide ligand. guidetopharmacology.org Research on other non-peptide antagonists suggests they can achieve binding affinities similar to peptide antagonists like cetrorelix. oup.com The primary advantage of non-peptide antagonists such as linzagolix is their non-peptide structure, which confers enhanced stability and allows for oral bioavailability, a significant distinction from peptide-based antagonists like cetrorelix that require parenteral administration. oup.com

Functional Antagonism: Linzagolix vs. Cetrorelix

CompoundCompound ClassInhibition of GnRH-Stimulated Ca2+ Flux (IC50)Reference
LinzagolixNon-Peptide36.7 nmol/L researchgate.net
CetrorelixPeptide19.9 nmol/L researchgate.net

Distinctive Features of Linzagolix Choline's Mechanism Compared to GnRH Agonists in Research Paradigms

The mechanism of action of GnRH antagonists like linzagolix is fundamentally different from that of GnRH agonists (e.g., Leuprorelin, Buserelin). oup.commdpi.com Linzagolix acts as a competitive antagonist, immediately binding to and blocking GnRH receptors in the anterior pituitary gland. patsnap.comnih.govoup.com This competitive blockade prevents endogenous GnRH from activating the receptor, leading to an immediate, rapid, and dose-dependent suppression of LH and FSH secretion. patsnap.comoup.com

In stark contrast, GnRH agonists bind to the GnRH receptor and initially activate it, mimicking the effect of endogenous GnRH. mdpi.comekb.eg This leads to a transient hypersecretion of gonadotropins, a phenomenon known as the "flare-up" effect. patsnap.commdpi.com It is only after prolonged and continuous exposure to the agonist that the pituitary receptors become desensitized and downregulated, resulting in the eventual suppression of gonadotropin release. oup.commdpi.commdpi.com This distinction is critical; antagonists provide immediate pituitary inhibition, whereas agonists induce an initial stimulation followed by desensitization. oup.com The reversible nature of the blockade by antagonists also differs from the more prolonged state of receptor downregulation induced by agonists. mdpi.comresearchgate.net

Mechanistic Comparison: GnRH Antagonists vs. Agonists

FeatureGnRH Antagonists (e.g., Linzagolix)GnRH Agonists (e.g., Leuprorelin)Reference
Initial Effect on GnRH Receptor Competitive blockade without activation.Initial stimulation and activation. oup.commdpi.com
Effect on Gonadotropin (LH/FSH) Release Immediate and rapid suppression.Transient initial surge ("flare-up") followed by suppression. patsnap.comoup.commdpi.com
Onset of Action Fast, with suppression within hours.Delayed suppression, requires 1-3 weeks for desensitization. oup.comresearchgate.net
Receptor State Receptors are competitively inhibited.Receptors become desensitized and downregulated. oup.commdpi.com

Contribution of the Choline (B1196258) Moiety to Receptor Binding or Function in Research Contexts

The formulation of linzagolix as this compound involves the use of a choline salt. patsnap.com In research contexts, the primary role attributed to the choline moiety is not related to direct interaction with the GnRH receptor or its binding function. Instead, the choline salt form is critical for optimizing the drug's physicochemical properties. patsnap.compatsnap.com Specifically, the choline moiety plays a pivotal role in enhancing the solubility and absorption of the linzagolix molecule. patsnap.compatsnap.com This improvement in solubility is essential for developing a non-peptide, small molecule into a formulation that is stable and has high oral bioavailability, allowing it to be administered orally and navigate the gastrointestinal tract effectively. patsnap.com There is no evidence from the provided research to suggest that the choline component itself contributes to receptor affinity or the antagonistic function at the pituitary GnRH receptor. Its contribution is pharmaceutical, facilitating the delivery of the active linzagolix antagonist to its site of action. patsnap.com

Future Directions and Emerging Research Areas

Exploration of Linzagolix (B1675553) Choline (B1196258) as a Research Tool for GnRH Biology

Linzagolix choline's specific and competitive antagonism of the GnRH receptor makes it a valuable tool for studying the complex biology of the GnRH pathway. medchemexpress.com By selectively blocking the receptor, researchers can investigate the downstream effects of GnRH signaling on the production of gonadotropins like LH and FSH. medchemexpress.com This allows for a detailed examination of the hypothalamic-pituitary-gonadal axis and its role in various physiological and pathological processes. researchgate.net The dose-dependent nature of linzagolix's inhibition of gonadotropin release further enhances its utility as a research instrument, enabling scientists to study the effects of partial versus full suppression of the GnRH pathway. patsnap.compatsnap.com

Investigating Potential Preclinical Applications in Other Hormone-Dependent Conditions

The successful application of linzagolix in managing uterine fibroids has spurred interest in its potential use for other conditions influenced by sex hormones. patsnap.compatsnap.com Preclinical studies are currently exploring its efficacy in a range of hormone-dependent diseases.

Male Reproductive System Modulation in Animal Models (e.g., prostate cancer, benign prostatic hyperplasia)

Preclinical research has demonstrated the potential of linzagolix in modulating the male reproductive system. In animal models, including rats and dogs, linzagolix has been shown to reduce serum levels of luteinizing hormone and testosterone (B1683101). researchgate.netnih.gov This hormonal modulation has been linked to a reduction in prostate weight in both normal animals and those with induced benign prostatic hyperplasia (BPH). researchgate.netnih.gov One study in dogs with BPH found that linzagolix treatment resulted in a 41% decrease in prostate weight after four weeks compared to a control group. mdpi.com These findings suggest a potential therapeutic role for linzagolix in conditions like BPH and possibly prostate cancer, where androgen suppression is a key treatment strategy. researchgate.netnih.govmdpi.com

Table 1: Effects of Linzagolix in Male Animal Models

Animal Model Condition Key Findings Reference(s)
Male Rats Normal Reduced serum LH and testosterone levels. researchgate.netnih.gov
Dogs Normal & BPH Reduced serum LH and testosterone levels; suppressed prostate weight. researchgate.netnih.gov
Dogs BPH 41% reduction in prostate weight after four weeks of treatment. mdpi.com

Studies in Polycystic Ovary Syndrome (PCOS) Animal Models

Polycystic Ovary Syndrome (PCOS) is another hormone-dependent condition where linzagolix shows promise. nih.gov In a rat model of PCOS induced by letrozole, linzagolix treatment led to improvements in both insulin (B600854) resistance and ovarian dysfunction. researchgate.netnih.gov Notably, while it decreased follicle-stimulating hormone levels, it did not alter serum luteinizing hormone and testosterone levels in this specific model. researchgate.netnih.gov This suggests a nuanced effect on the hormonal imbalances characteristic of PCOS and warrants further investigation into its potential as a therapeutic agent for this complex syndrome. nih.gov

Table 2: Effects of Linzagolix in a PCOS Animal Model

Animal Model Key Findings Reference(s)
Letrozole-induced PCOS Rat Model Improved insulin resistance and ovarian dysfunction; Decreased FSH levels with no change in LH and testosterone levels. researchgate.netnih.gov

Hypothesized Roles in Metabolic Regulation and Appetite Homeostasis in Preclinical Settings

Emerging research suggests a potential role for this compound in metabolic regulation and appetite. The choline component of the molecule is hypothesized to influence cholinergic pathways involved in satiety and energy balance. patsnap.com Preclinical studies have indicated that choline analogs can affect cellular mechanisms that may regulate appetite and metabolism. patsnap.com While direct evidence linking this compound to appetite homeostasis is still in early stages, the theoretical framework supports further investigation into its potential effects on metabolic parameters. patsnap.comnih.govwhiterose.ac.uk

Research into Biomarkers of Inflammation and Cellular Stress in Relation to Hormonal Modulation

There is growing interest in understanding how the hormonal modulation induced by this compound might influence biomarkers of inflammation and cellular stress. patsnap.com Conditions like endometriosis, a target for linzagolix development, are associated with inflammation. nihr.ac.uk Research into how linzagolix affects inflammatory pathways could reveal broader therapeutic applications beyond reproductive health. patsnap.com Additionally, the choline component itself is a crucial nutrient, and its levels in the blood can be a biomarker for various physiological states, including those related to cellular stress and mitochondrial dysfunction. snv63.ru Investigating the interplay between linzagolix-induced hormonal changes and these biomarkers could open new avenues for its use.

Development of Novel Analogues and Derivatives of this compound for Academic Exploration

The development of novel analogues and derivatives of linzagolix is an active area of academic and pharmaceutical research. google.com Creating new molecules based on the linzagolix structure allows for the exploration of structure-activity relationships and the potential to develop compounds with improved properties, such as enhanced receptor binding or altered pharmacokinetic profiles. patsnap.comgoogle.com This line of research is crucial for advancing the understanding of GnRH receptor antagonists and for the potential discovery of new therapeutic agents for a variety of hormone-dependent diseases. google.com

Advanced Methodological Approaches for Preclinical Compound Characterization

The preclinical characterization of this compound has been supported by a suite of advanced and integrated methodological approaches. These techniques have been crucial for defining the compound's pharmacological profile, predicting its behavior in humans, and guiding its clinical development. The approaches range from sophisticated in vitro screening assays to complex in vivo disease models and computational modeling.

High-Throughput Screening and In Vitro Functional Assays

The discovery and initial characterization of potent, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists like Linzagolix rely on robust high-throughput screening (HTS) platforms. nih.gov Methodologies such as reporter-gene technology are employed to screen large compound libraries efficiently. nih.gov For instance, a Chinese hamster ovary (CHO) cell line stably expressing the human GnRH receptor can be engineered with a calcium-sensitive reporter system, like beta-lactamase, to detect receptor activation or inactivation. nih.govresearchgate.net This allows for the rapid identification of antagonist compounds from hundreds of thousands of candidates. nih.gov

Following initial HTS hits, a variety of secondary and follow-up assays are used for more detailed characterization. These include:

Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for the GnRH receptor. Linzagolix was shown to be a competitive GnRH receptor antagonist with a high affinity for the human receptor. europa.eu

Functional Assays: To measure the compound's ability to inhibit GnRH-stimulated signaling. Calcium (Ca2+) flux assays are commonly used, where inhibition of the GnRH-induced increase in intracellular calcium is quantified to determine the compound's potency (IC50). researchgate.netnih.gov Linzagolix demonstrated a concentration-dependent antagonist action on human GnRH receptors. europa.eu

Scintillation Proximity Assays (SPA): This homogeneous assay format is particularly useful for measuring binding constants and can be adapted to identify compounds with specific kinetic properties, such as slow dissociation rates, which may confer therapeutic advantages. psu.edu

Preclinical studies established that Linzagolix is a potent and selective antagonist of the GnRH receptor. nih.gov Its in vitro potency was found to be comparable to the peptide GnRH antagonist, Cetrorelix (B55110). researchgate.netnih.gov

ParameterSpecies/ReceptorValueReference
Binding Affinity (Ki) Human GnRH Receptor27.4 nM europa.eu
Cynomolgus Monkey GnRH Receptor75.2 nM europa.eu
Rat GnRH Receptor274 nM europa.eu
Functional Inhibition (IC₅₀) Human GnRH Receptor (Ca²⁺ flux)36.7 nM researchgate.netcaymanchem.com

Advanced In Vivo and Mechanistic Models

To understand the physiological effects of Linzagolix, researchers have utilized sophisticated animal models that recapitulate key aspects of human sex-hormone-dependent conditions.

Primate Models: The cynomolgus monkey is considered a suitable model for toxicological and pharmacokinetic assessment due to the equipotent affinity of Linzagolix for human and monkey GnRH receptors. europa.eu In ovariectomized monkeys, orally administered Linzagolix caused an immediate and dose-dependent suppression of luteinizing hormone (LH). researchgate.netnih.gov In intact female monkeys, repeated administration suppressed hormone surges and led to a cessation or prolongation of menstrual cycles, effects which were reversed after the treatment period ended. researchgate.netnih.gov

Rodent Disease Models: Surgically induced endometriosis models in rats, where endometrial tissue is autotransplanted, have been used to evaluate efficacy. In these models, Linzagolix was shown to reduce the volume of endometrial cysts. caymanchem.commedchemexpress.com Furthermore, its effects have been studied in rat models of polycystic ovary syndrome (PCOS) and benign prostatic hyperplasia (BPH). medchemexpress.com

Specialized Interaction Studies: Specific in vitro and in vivo studies were conducted to rule out clinically relevant drug-drug interactions. For example, investigations using bio-relevant dissolution media and pharmacokinetic studies in rats demonstrated that Linzagolix is unlikely to cause interactions by chelating metal ions like iron or calcium. nih.govresearchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) and Systems Pharmacology Modeling

A key advanced approach in the preclinical and clinical development of Linzagolix has been the use of integrated modeling and simulation. nih.gov Researchers developed integrated statistical, pharmacokinetic-pharmacodynamic (PK-PD), and systems pharmacology models using data from early clinical trials. nih.govnih.gov

Linzagolix pharmacokinetics were described by a 2-compartment model with a sequential zero/first-order absorption process. nih.govnih.gov This PK model was linked to a PD model that described the changes in estradiol (B170435) (E2) levels as a function of Linzagolix exposure. nih.govnih.gov This integrated modeling approach allowed for the simulation of various dosing scenarios to predict the balance between efficacy (pain relief) and safety endpoints. nih.gov This work was crucial in confirming the therapeutic E2 target range (20–50 pg/mL) and identifying the optimal dose regimens for evaluation in pivotal Phase 3 trials. nih.govnih.gov

Emerging Preclinical Platforms: Organoid Models

Looking toward future research, three-dimensional (3D) organoid culture systems represent a significant advancement for preclinical compound characterization. Organoids derived from patient tissues, such as endometrial organoids, can recapitulate the structural and functional characteristics of the original tissue. mednexus.org These models are becoming invaluable tools for studying the pathophysiology of diseases like endometriosis and uterine fibroids. mednexus.orgseud.org The use of endometrial organoids as a preclinical model offers a powerful platform to study disease mechanisms and test the efficacy of targeted therapies like Linzagolix in a patient-relevant context. seud.org

Q & A

Q. What is the molecular mechanism of action of linzagolix choline as a GnRH antagonist, and how does it differ from peptide-based antagonists?

this compound binds competitively to GnRH receptors, inhibiting downstream signaling and reducing gonadotropin secretion. Unlike peptide-based antagonists (e.g., cetrorelix), its non-peptide structure avoids histamine release in mast cells, minimizing allergic reactions . Key pharmacological

  • IC50 : 36.7 nM (human GnRH receptor)
  • Selectivity : No off-target activity on histamine pathways at 10 µM in murine models .

Methodological Insight: To validate mechanism, use receptor-binding assays (radioligand displacement) and in vitro functional assays (e.g., cAMP inhibition in HEK293 cells expressing human GnRH receptors). Compare dose-response curves with peptide antagonists to assess efficacy differences .

Q. Which preclinical models are most suitable for evaluating the efficacy of this compound in endometriosis and uterine fibroids?

Established models include:

  • Endometriosis : Surgically induced endometrial cysts in rats, with this compound (50–200 mg/kg, oral) reducing cyst volume by 40–60% .
  • Uterine fibroids : Ovariectomized primates treated with estrogen/progesterone to mimic fibroid growth, where this compound (1–100 mg/kg) suppresses LH levels dose-dependently .

Methodological Insight: Ensure hormonal priming in primate models to simulate human pathophysiology. Use MRI or ultrasound for non-invasive cyst/fibroid volume tracking .

Advanced Research Questions

Q. How should researchers design crossover drug-drug interaction (DDI) studies for this compound, particularly with OATP1B1 substrates like pitavastatin?

The Phase I study (22-OBE2109-001) used a single-sequence, open-label, crossover design:

  • Phase 1 : Baseline PK of pitavastatin (OATP1B1 substrate).
  • Phase 2 : Co-administration with this compound to assess OATP1B1 inhibition .

Methodological Insight: Optimize sampling intervals to capture peak/trough concentrations. Use non-compartmental analysis (NCA) for AUC and Cmax comparisons. Address inter-subject variability via paired statistical tests (e.g., Wilcoxon signed-rank) .

Q. What statistical approaches resolve contradictions in dose-response data across species (e.g., primate vs. rodent models)?

Discrepancies in LH suppression (effective at 1 mg/kg in primates vs. higher doses in rodents) may arise from metabolic or receptor affinity differences. Strategies:

  • Allometric scaling : Adjust doses based on body surface area or metabolic rate.
  • Population PK/PD modeling : Incorporate species-specific clearance rates and receptor density data .

Methodological Insight: Apply Akaike Information Criterion (AIC) to select best-fit models. Validate with bootstrap resampling to confirm parameter robustness .

Q. How can researchers optimize the formulation of this compound to enhance oral bioavailability in preclinical studies?

Key parameters:

  • Solubility : Use co-solvents (e.g., PEG 400) or lipid-based carriers.
  • Stability : pH-adjusted formulations to prevent degradation in gastric fluid .

Methodological Insight: Conduct forced degradation studies under acidic/oxidative conditions. Use HPLC-UV to quantify intact compound and degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linzagolix Choline
Reactant of Route 2
Linzagolix Choline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.